molecular formula C12H17NO4 B7790015 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)butanoic Acid

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)butanoic Acid

Cat. No.: B7790015
M. Wt: 239.27 g/mol
InChI Key: PDTMETFOBGFEEU-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)butanoic Acid is an organic compound with the molecular formula C12H11NO4. It is a derivative of phthalimide and is known for its unique structure, which includes a phthalimide moiety attached to a butanoic acid chain. This compound is of interest in various fields of research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)butanoic Acid typically involves the reaction of 4-chlorobutyric acid with potassium phthalimide. The reaction proceeds under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction as described above. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)butanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)butanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)butanoic Acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)butanoic Acid is unique due to its specific phthalimide and butanoic acid combination, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(13)17/h8-9H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTMETFOBGFEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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